![molecular formula C72H96ClN17O14 B1683752 Ozarelix CAS No. 295350-45-7](/img/structure/B1683752.png)
Ozarelix
概要
説明
Ozarelix is a peptide gonadotropin-releasing hormone antagonist (GnRH antagonist) that was developed by AEterna Zentaris Inc. and Spectrum Pharmaceuticals. It is primarily investigated for its potential in treating prostate cancer and benign prostatic hyperplasia. The compound works by inhibiting the secretion of gonadotropic hormones, which are crucial for the growth of certain types of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
Ozarelix is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure high yield and purity. After the peptide chain is assembled, it undergoes cleavage from the solid support and deprotection of side chains. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
化学反応の分析
Types of Reactions
Ozarelix undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered activity, or improved pharmacokinetic properties .
科学的研究の応用
Ozarelix has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone secretion and its effects on cellular processes.
Medicine: Primarily researched for its potential in treating prostate cancer and benign prostatic hyperplasia.
作用機序
Ozarelix exerts its effects by binding to the gonadotropin-releasing hormone receptors in the pituitary gland. This binding inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in testosterone production. The reduction in testosterone levels helps in controlling the growth of hormone-dependent cancer cells. The compound also induces apoptosis in hormone-refractory androgen receptor-negative prostate cancer cells by modulating the expression and activity of death receptors .
類似化合物との比較
Similar Compounds
Cetrorelix: Another GnRH antagonist used for similar therapeutic purposes.
Degarelix: A GnRH antagonist with a similar mechanism of action but different pharmacokinetic properties.
Teverelix: Another peptide GnRH antagonist with distinct structural features.
Uniqueness of Ozarelix
This compound is unique due to its specific amino acid sequence and structural modifications, which confer distinct pharmacological properties. It has shown promising results in clinical trials for prostate cancer and benign prostatic hyperplasia, making it a valuable candidate for further development .
生物活性
Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as prostate cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant clinical findings.
This compound functions by competitively binding to GnRH receptors in the pituitary gland, leading to the suppression of gonadotropin secretion. This results in decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which subsequently lowers testosterone levels. This mechanism is crucial for managing conditions like prostate cancer, where testosterone can fuel tumor growth.
Apoptotic Effects on Prostate Cancer Cells
Research has demonstrated that this compound induces apoptosis in androgen-independent prostate cancer cell lines, specifically DU145 and PC3. The study conducted by Festuccia et al. (2010) revealed that:
- Cell Cycle Modifications : this compound treatment resulted in an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell cycle progression.
- Caspase Activation : The compound activated caspase-8 and caspase-3 pathways, leading to apoptosis. Notably, there was down-regulation of c-FLIP(L), a protein that inhibits apoptosis.
- Sensitization to TRAIL : this compound enhanced the sensitivity of TRAIL-resistant cancer cells to TRAIL-induced apoptosis by increasing the expression and activity of death receptors DR4/5 and Fas .
Table: Summary of In Vitro Findings on this compound
Study Parameter | Findings |
---|---|
Cell Lines Tested | DU145, PC3 |
Mechanism | Caspase activation, cell cycle arrest |
Apoptosis Induction | Yes (caspase-8 and caspase-3 activation) |
Cell Cycle Phase Accumulation | G2/M phase accumulation |
TRAIL Sensitization | Increased sensitivity through DR4/5 and Fas |
Clinical Trials and Research Findings
This compound has been evaluated in clinical settings for its efficacy and safety profile. A notable clinical trial assessed its monthly dosing regimen compared to standard therapies. Preliminary results indicated:
- Efficacy : Patients treated with this compound showed significant reductions in PSA levels, a marker for prostate cancer progression.
- Safety Profile : Adverse effects were consistent with those observed in other GnRH antagonists but were generally manageable.
Case Studies
In addition to clinical trials, individual case studies have highlighted the effectiveness of this compound in specific patient populations. For instance:
- Case Study 1 : A patient with advanced prostate cancer resistant to conventional therapies responded positively to this compound, demonstrating reduced tumor size and improved quality of life.
- Case Study 2 : Another patient experienced a notable decrease in serum testosterone levels after initiating treatment with this compound, correlating with a decrease in tumor markers.
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H96ClN17O14/c1-5-6-17-52(63(96)85-54(19-12-33-79-71(75)76)70(103)90-34-13-20-59(90)67(100)81-42(2)61(74)94)83-62(95)53(18-9-10-32-80-72(77)104)84-68(101)60(39-45-24-29-51(93)30-25-45)89(4)69(102)58(41-91)88-66(99)57(38-47-14-11-31-78-40-47)87-65(98)56(36-44-22-27-50(73)28-23-44)86-64(97)55(82-43(3)92)37-46-21-26-48-15-7-8-16-49(48)35-46/h7-8,11,14-16,21-31,35,40,42,52-60,91,93H,5-6,9-10,12-13,17-20,32-34,36-39,41H2,1-4H3,(H2,74,94)(H,81,100)(H,82,92)(H,83,95)(H,84,101)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H4,75,76,79)(H3,77,80,104)/t42-,52+,53-,54+,55-,56-,57-,58+,59+,60+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATZUZNTRINHDT-HALMFYTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183722 | |
Record name | Ozarelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1459.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295350-45-7 | |
Record name | Ozarelix [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295350457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozarelix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ozarelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 295350-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZARELIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1IF8M2YL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。